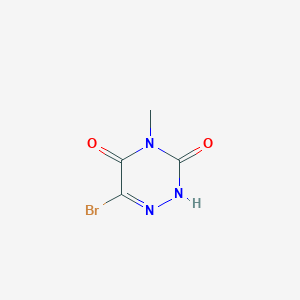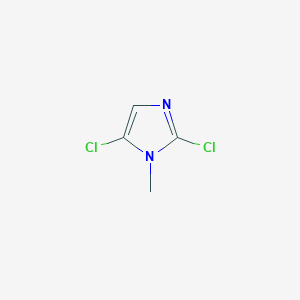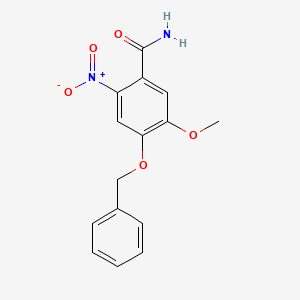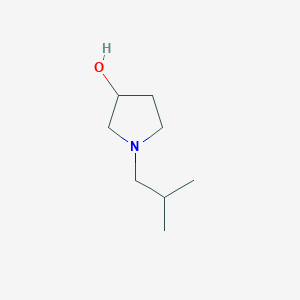
1-(2-methylpropyl)pyrrolidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methylpropyl)pyrrolidin-3-ol, also known as NMP, is an organic compound belonging to the pyrrolidin family of compounds. It is a colorless, water-soluble liquid with a sweet, characteristic odor. It is commonly used as a solvent in pharmaceutical, chemical, and food industries. NMP is also used as a reaction medium in organic synthesis, as a plasticizer in polymers, and as a surfactant in cosmetics and detergents.
Scientific Research Applications
1-(2-methylpropyl)pyrrolidin-3-ol is used in various scientific research applications, including in the synthesis of organic compounds, in the production of polymers and plastics, and in the study of biochemical and physiological effects. It is also used as a solvent in the synthesis of pharmaceuticals, as a reaction medium in organic synthesis, and as a surfactant in cosmetics and detergents.
Mechanism of Action
1-(2-methylpropyl)pyrrolidin-3-ol acts as a nucleophile in organic synthesis, meaning that it can react with an electrophile to form a new molecule. It can also act as a surfactant, meaning that it can reduce the surface tension of water and other liquids. Additionally, this compound can act as a plasticizer, meaning that it can reduce the hardness of polymers and plastics.
Biochemical and Physiological Effects
This compound is a non-toxic compound, with a low acute toxicity and no known chronic toxicity. It does not have any significant effects on the human body, although it can act as an irritant when inhaled or ingested. In addition, this compound has been shown to have an effect on the metabolism of certain bacteria, and has been found to inhibit the growth of certain fungi.
Advantages and Limitations for Lab Experiments
1-(2-methylpropyl)pyrrolidin-3-ol is a versatile compound that is widely used in laboratory experiments. It is a colorless, water-soluble liquid, which makes it easy to work with, and it has a low acute toxicity, which makes it safe to use in laboratory settings. However, it can act as an irritant when inhaled or ingested, and it can have an effect on the metabolism of certain bacteria and fungi, which can limit its use in certain experiments.
Future Directions
The future of 1-(2-methylpropyl)pyrrolidin-3-ol in scientific research is promising. Further research is needed to explore its potential applications in the synthesis of pharmaceuticals, its ability to act as a surfactant, plasticizer, and reaction medium, and its effects on the metabolism of bacteria and fungi. Additionally, further research could explore its potential as an alternative to traditional solvents, as a biodegradable plasticizer, and as a potential therapeutic agent. Additionally, further research could explore its potential applications in the fields of medicine, agriculture, and food science.
Synthesis Methods
1-(2-methylpropyl)pyrrolidin-3-ol can be synthesized from the reaction of 2-methylpropyl bromide and potassium pyrrolidide in aqueous solution. In this reaction, the bromide acts as a nucleophile and the pyrrolidide acts as an electrophile. The reaction is catalyzed by a base, such as sodium hydroxide, and the product is a colorless liquid.
properties
IUPAC Name |
1-(2-methylpropyl)pyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-7(2)5-9-4-3-8(10)6-9/h7-8,10H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIJMHLNVPUQWOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCC(C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
90227-05-7 |
Source


|
| Record name | 1-(2-methylpropyl)pyrrolidin-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


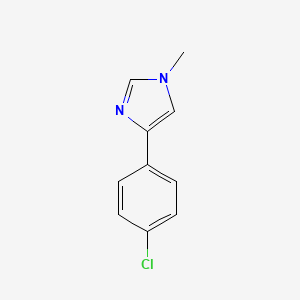
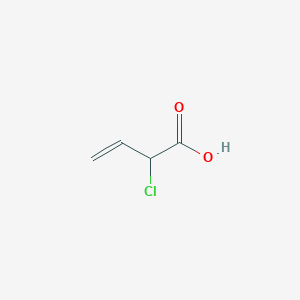





![(1,3-thiazol-5-yl)methyl N-[(2S,5S)-5-[(2S)-2-{[methyl({[2-(propan-2-yl)-1,3-thiazol-4-yl]methyl})carbamoyl]amino}-4-(morpholin-4-yl)butanamido]-1,6-diphenylhexan-2-yl]carbamate](/img/structure/B6597714.png)
